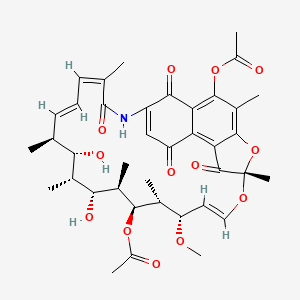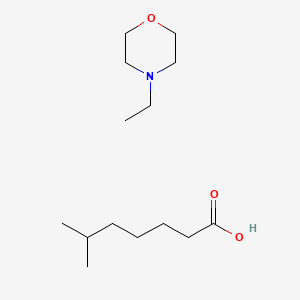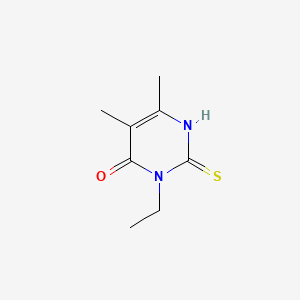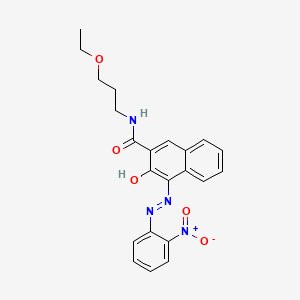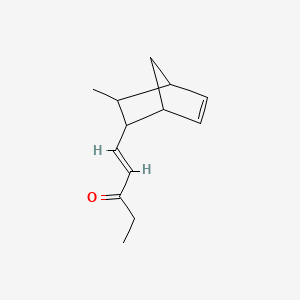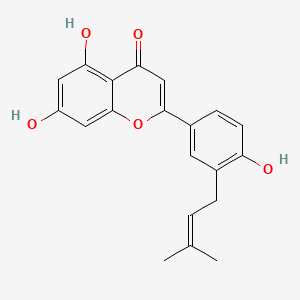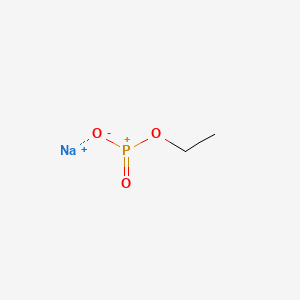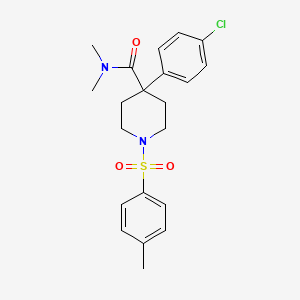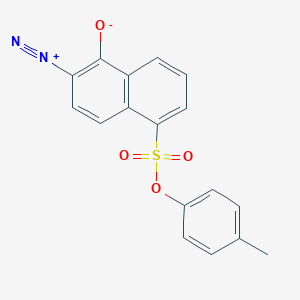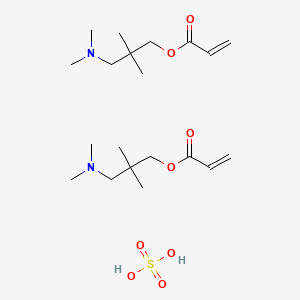
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate is a quaternary ammonium compound with significant applications in various fields. This compound is known for its unique structure, which includes two acryloyloxy groups attached to a dimethylpropyl dimethylammonium core, and is paired with a sulphate anion. Its properties make it useful in polymer chemistry, particularly in the synthesis of polymerizable monomers with antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate typically involves the quaternization of tertiary amines with halocarbons. One common method includes the reaction of dimethylaminoethyl methacrylate with acryloyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The acryloyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under conditions such as elevated temperatures or UV light.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymerizable monomers with antibacterial activity.
Biology: Employed in the development of antibacterial agents for dental materials.
Medicine: Investigated for its potential in creating antimicrobial surfaces and coatings.
Industry: Utilized in the production of adhesives and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the phospholipid bilayer of bacterial cell membranes, leading to cell lysis and death . This compound targets the cell membrane integrity, making it effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antibacterial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate is unique due to its dual acryloyloxy groups, which enhance its polymerization capabilities and make it particularly useful in creating polymerizable monomers with antibacterial activity . This sets it apart from other quaternary ammonium compounds that may not have the same polymerization potential .
Properties
CAS No. |
95873-48-6 |
|---|---|
Molecular Formula |
C20H40N2O8S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl] prop-2-enoate;sulfuric acid |
InChI |
InChI=1S/2C10H19NO2.H2O4S/c2*1-6-9(12)13-8-10(2,3)7-11(4)5;1-5(2,3)4/h2*6H,1,7-8H2,2-5H3;(H2,1,2,3,4) |
InChI Key |
WJSTVUXBKGTLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)COC(=O)C=C.CC(C)(CN(C)C)COC(=O)C=C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


